(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
Overview
Description
(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity.
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates. It serves as a probe to investigate the mechanisms of various biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its fluorinated moiety enhances the bioavailability and efficacy of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the binding affinity and selectivity of the compound, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Hydroxy-2-pyrrolidinecarboxamide
- (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride
- (2S,4R)-2-(Trifluoromethyl)-4-piperidinecarboxylic acid hydrochloride
Uniqueness
(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride stands out due to its fluorinated structure, which imparts unique properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. These characteristics make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2S,4R)-4-fluoropyrrolidine-2-carboxamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2O.ClH/c6-3-1-4(5(7)9)8-2-3;/h3-4,8H,1-2H2,(H2,7,9);1H/t3-,4+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEACUBSPQGCLW-HJXLNUONSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)N)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)N)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736247 | |
Record name | (4R)-4-Fluoro-L-prolinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796884-06-5 | |
Record name | (4R)-4-Fluoro-L-prolinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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